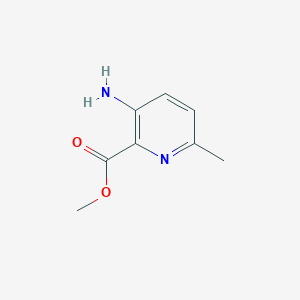
Methyl 3-amino-6-methylpicolinate
説明
“Methyl 3-amino-6-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dark place under an inert atmosphere at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Ammonolysis and Chemical Reactions
Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to give Methyl 3-amino-6-methylpicolinate. This process highlights the compound's role in chemical transformations and the use of carbon-13 NMR for understanding molecular structures (Moore, Kirk, & Newmark, 1979).
Sensing Properties
This compound derivatives have been studied for their remarkable sensing properties, especially in detecting metal ions such as Al3+ and Zn2+. These findings indicate potential applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).
Chlorination Processes
Research on chlorination of α, α′-aminopicoline, related to this compound, has provided insights into the production of chloro-substituted derivatives of pyridine. This work is significant for the synthesis of various chemicals and pharmaceuticals (Moshchitskii, Sologub, & Ivashchenko, 1968).
Antimicrobial Agents
Compounds related to this compound have been synthesized and identified as potent antibacterial and antifungal agents. This suggests the compound's potential or its derivatives in developing new antimicrobial drugs (Desai, Harsorab, & Mehtaa, 2021).
Interaction with Biological Systems
Studies on VIVO compounds with picolinate ligands, including 6-methylpicolinate, have explored their interactions with hemoglobin and red blood cells, indicating potential biomedical applications, especially concerning diabetes management (Sanna, Serra, Micera, & Garribba, 2014).
Safety and Hazards
“Methyl 3-amino-6-methylpicolinate” should be stored in a dark place under an inert atmosphere at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (rinse mouth), P363 (wash contaminated clothing before reuse), and P501 (dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
methyl 3-amino-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
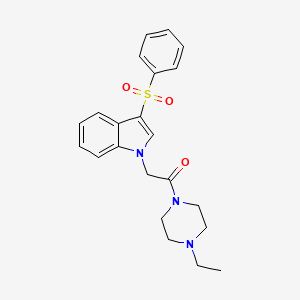
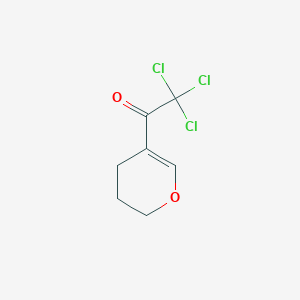
![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)
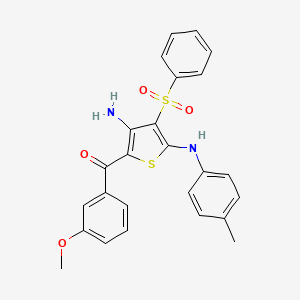
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)
![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)

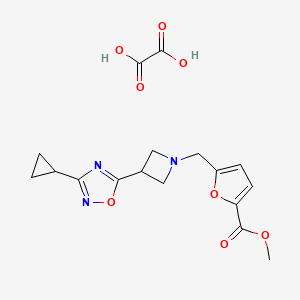
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)
![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2955668.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2955669.png)
